N,N-dimethylpyrazine-2-sulfonamide
Description
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
N,N-dimethylpyrazine-2-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-9(2)12(10,11)6-5-7-3-4-8-6/h3-5H,1-2H3 |
InChI Key |
USFQJYCNQASEAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of Pyrazine-2-amine Derivatives
The classical and most direct approach to prepare sulfonamides such as N,N-dimethylpyrazine-2-sulfonamide involves the reaction of the corresponding amine (pyrazine-2-amine) with a sulfonyl chloride reagent under controlled conditions.
-
- Sulfonylating agent: Methanesulfonyl chloride or other sulfonyl chlorides.
- Base: Traditionally, acid scavengers such as pyridine or triethylamine are used to neutralize the hydrochloric acid generated.
- Solvent: Common solvents include toluene, xylene, or diethylbenzene.
- Temperature: Elevated temperatures ranging from 110°C to 160°C are preferred.
- Catalysts: The process can be catalyzed by N,N-dimethylformamide (DMF) or other amides like N-methyl-2-pyrrolidinone (NMP), 1,1,3,3-tetramethylurea, or hexamethylphosphoramide (HMPA).
-
- A patented process (US20030236437A1) describes reacting an aniline derivative with a sulfonating agent in the presence of DMF at 120–160°C for 3–7 hours without the need for acid scavengers, which reduces by-product formation and improves yield.
- The molar ratio of sulfonating agent to amine is typically between 1.5:1 and 6:1, with a preferred range of 1.5:1 to 4:1.
- The use of DMF or NMP as catalysts enhances reaction efficiency and selectivity.
- The reaction mixture is often heated gradually to the target temperature, maintaining pressure to control the release of hydrogen chloride gas.
- Post-reaction workup includes cooling, addition of solvents like toluene, aqueous washing, and separation to isolate the sulfonamide product.
Table 1: Typical Reaction Parameters for Sulfonylation of Pyrazine-2-amine
| Parameter | Range / Typical Value | Notes |
|---|---|---|
| Sulfonylating agent | Methanesulfonyl chloride | 1.5 to 4 molar equivalents to amine |
| Catalyst | N,N-dimethylformamide (DMF), NMP | 0.001 to 0.05 molar equivalents to amine |
| Temperature | 120–160 °C | Preferably 125–150 °C |
| Reaction time | 3–7 hours | Longer times may increase yield |
| Solvent | Toluene, xylene, diethylbenzene | Toluene preferred |
| Acid scavenger | Optional (pyridine, triethylamine) | Avoided in improved processes |
- Yields and Purity:
- Yields can reach up to 85% with product purity around 90–95% after purification steps.
- Avoidance of acid scavengers reduces formation of bis-sulfonylated by-products, improving selectivity.
Alternative Catalytic and Green Methods
Recent advances in sulfonamide synthesis provide alternative routes that are more environmentally friendly and operationally simpler:
One-Step Synthesis Using Sodium Arylsulfinate and Nitroarenes:
- Sodium arylsulfinates can act as sulfur sources, reacting with nitroarenes under catalytic conditions (e.g., iron-based metal-organic frameworks or Pd/C catalysts) to form sulfonamides.
- These methods avoid the use of sulfonyl chlorides and acid scavengers.
- The reaction proceeds via nucleophilic attack and radical intermediates.
- Water is often used as a solvent, enhancing sustainability.
Three-Component Coupling Reactions:
- Metal-free or palladium-catalyzed three-component reactions involving arenediazonium salts, sulfur dioxide surrogates (e.g., sodium pyrosulfite or DABSO), and amines have been developed.
- These methods allow the construction of sulfonamides under mild conditions with broad substrate scope and functional group tolerance.
- For example, the use of DABSO (a sulfur dioxide surrogate) with amines and aryl diazonium salts yields sulfonamides efficiently.
Mechanochemical and Continuous Flow Techniques:
- Mechanochemical synthesis under palladium catalysis enables gram-scale production with yields between 69% and 80%.
- Continuous flow methods using DABSO and amines provide operational advantages and scalability.
Table 2: Summary of Alternative Sulfonamide Synthesis Methods
| Method | Key Reagents | Catalyst/System | Advantages | Limitations |
|---|---|---|---|---|
| Sodium arylsulfinate + nitroarenes | Sodium arylsulfinate, nitroarenes | Fe-MOF (MIL-101(Fe)), Pd/C | High selectivity, water solvent | Limited to aryl substrates |
| Three-component coupling | Arenediazonium salts, Na2S2O5, amines | Metal-free or Pd catalysis | Mild conditions, broad scope | Use of hazardous azides in some cases |
| DABSO-based synthesis | DABSO, amines, hydrazines | N-hydroxybenzotriazole (NHBt) | Stable sulfur source, good yields | Steric hindrance affects efficiency |
| Mechanochemical Pd-catalyzed | K2S2O5, amines, aryl bromides | Pd catalyst | Gram scale, green synthesis | Requires mechanochemical equipment |
Specific Considerations for N,N-dimethylpyrazine-2-sulfonamide
- The pyrazine ring's electron-deficient nature may influence reactivity, favoring nucleophilic substitution at the 2-position.
- N,N-dimethylation on the sulfonamide nitrogen can be introduced either by starting with N,N-dimethylamine derivatives or by post-sulfonylation methylation.
- The direct sulfonylation of N,N-dimethylpyrazine-2-amine with methanesulfonyl chloride under the conditions described in section 2.1 is the most straightforward approach.
- Control of reaction temperature and molar ratios is critical to avoid over-sulfonylation or side reactions.
Research Findings and Data Summary
Example Experimental Protocol (Adapted)
| Step | Details |
|---|---|
| Starting material | Pyrazine-2-amine (1.0 equiv.) |
| Sulfonylating agent | Methanesulfonyl chloride (1.5–4 equiv.) |
| Catalyst | N,N-dimethylformamide (0.001–0.05 equiv.) |
| Solvent | Toluene |
| Temperature | Heat from 85°C to 140–145°C gradually |
| Reaction time | 6–8 hours at target temperature |
| Workup | Cooling, addition of water, separation of organic layer, drying |
| Yield | Approx. 85% |
| Purity | ~90.5% after purification |
Analytical Monitoring
- Gas chromatography (GC) is used hourly during the reaction to monitor conversion.
- Post-reaction purification involves centrifugation and washing with cold toluene.
- Drying under reduced pressure at 65°C ensures removal of residual solvents.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethylpyrazine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N,N-dimethylpyrazine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethylpyrazine-2-sulfonamide involves its interaction with biological molecules. In the case of its antibacterial properties, the compound inhibits the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. This inhibition prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to their death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N,N-dimethylpyrazine-2-sulfonamide with structurally related sulfonamides and pyrazine derivatives:
*Estimated based on molecular formula (C₆H₁₁N₃O₂S).
Key Differences and Research Findings
Synthetic Accessibility :
- N,N-Dimethylpyrazine-2-sulfonamide synthesis may parallel carboxamide protocols (e.g., coupling pyrazine-2-amine with sulfonyl chlorides followed by N-methylation) . However, yields for similar reactions (e.g., pyrazine carboxamide synthesis) are modest (~27%) due to steric hindrance from dimethyl groups .
- In contrast, Sulfamethazine () is synthesized via nucleophilic substitution of sulfanilamide with 4,6-dimethyl-2-chloropyrimidine, achieving higher yields (>70%) due to optimized reaction conditions .
Biological Activity :
- Sulfamethazine and other sulfanilamide derivatives () exhibit broad-spectrum antibacterial activity by competitively inhibiting dihydropteroate synthase. The pyrimidine/pyrazine substituents modulate binding affinity; dimethylpyrazine analogs may exhibit reduced efficacy due to steric bulk .
- Pyrazine-linked sulfonamides () demonstrate anticancer activity via kinase inhibition, suggesting that N,N-dimethylpyrazine-2-sulfonamide could be repurposed for oncology applications .
Solubility: Polar analogs like N-(2-methoxyethyl)piperazine-1-sulfonamide () exhibit higher aqueous solubility (>10 mg/mL) compared to pyrazine sulfonamides (<1 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
